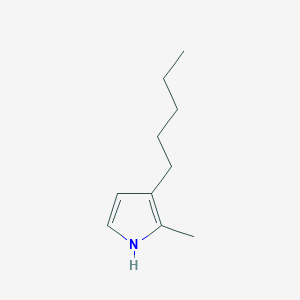

2-methyl-3-pentyl-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-pentyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-3-4-5-6-10-7-8-11-9(10)2/h7-8,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWCJTLDYTZPGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171399 | |

| Record name | 2-Methyl-3-amylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18320-91-7 | |

| Record name | 2-Methyl-3-amylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018320917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-amylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methyl 3 Pentyl 1h Pyrrole and Complex Pyrrole Derivatives

Classical and Foundational Strategies for Pyrrole (B145914) Ring Construction

The construction of the pyrrole ring has been a subject of extensive research, leading to the development of several robust synthetic methods. These classical strategies often involve the condensation of acyclic precursors and have been refined over the years to improve their scope and efficiency.

Knorr Pyrrole Synthesis: Mechanistic Investigations and Modern Adaptations

The Knorr pyrrole synthesis is a widely utilized method for preparing substituted pyrroles. wikipedia.org It involves the reaction of an α-amino-ketone with a compound containing an activated methylene (B1212753) group, such as a β-ketoester. wikipedia.orgwikipedia.org The α-aminoketones are often generated in situ from the corresponding oximes due to their propensity for self-condensation. wikipedia.org

The mechanism of the Knorr synthesis begins with the condensation of the α-amino-ketone and the β-ketoester to form an imine. This is followed by tautomerization to an enamine, which then undergoes cyclization. Subsequent elimination of a water molecule leads to the formation of the aromatic pyrrole ring. wikipedia.org The reaction is typically catalyzed by zinc and acetic acid and can proceed at room temperature. wikipedia.org

Modern adaptations of the Knorr synthesis have focused on expanding its substrate scope and improving reaction conditions. For instance, the original synthesis, which produced diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate (often called Knorr's Pyrrole), has been modified to allow for the synthesis of a variety of substituted pyrroles. wikipedia.org

Paal-Knorr Pyrrole Synthesis: Scope, Limitations, and Catalytic Enhancements

The Paal-Knorr pyrrole synthesis is another cornerstone method that involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. alfa-chemistry.comorganic-chemistry.org This reaction is typically conducted under neutral or weakly acidic conditions. organic-chemistry.org The use of strong acids can lead to the formation of furans as the major product. organic-chemistry.org

The mechanism of the Paal-Knorr synthesis involves the formation of a hemiaminal by the attack of the amine on one of the carbonyl groups. This is followed by a cyclization step where the nitrogen attacks the second carbonyl group, and subsequent dehydration steps yield the pyrrole ring. wikipedia.org Mechanistic studies have shown that the cyclization of the hemiacetal is a key step. organic-chemistry.org

The scope of the Paal-Knorr synthesis is broad, accommodating a wide range of 1,4-dicarbonyl compounds and primary amines. alfa-chemistry.comwikipedia.org However, a significant limitation has been the availability of the 1,4-dicarbonyl starting materials. wikipedia.org To address this and other drawbacks like harsh reaction conditions and long reaction times, several catalytic enhancements have been developed. mdpi.comrsc.org For example, ammonium (B1175870) niobium oxalate (B1200264) (ANO) has been reported as an efficient and reusable catalyst for the Paal-Knorr synthesis, allowing the reaction to proceed under mild conditions with high yields. rsc.orgrsc.org Microwave-assisted protocols have also been developed to accelerate the reaction. mdpi.com

Hantzsch Pyrrole Synthesis and its Applications to Poly-substituted Pyrroles

The Hantzsch pyrrole synthesis provides a route to substituted pyrroles through the reaction of an α-haloketone with a β-ketoester in the presence of ammonia or a primary amine. wikipedia.org This multicomponent reaction is a practical one-pot method for synthesizing various biologically active pyrrole derivatives. researchgate.net

The generally accepted mechanism starts with the formation of an enamine from the β-ketoester and the amine. thieme-connect.de This enamine then attacks the α-haloketone, followed by cyclization and dehydration to yield the final pyrrole product. wikipedia.orgthieme-connect.de

The Hantzsch synthesis is particularly valuable for the preparation of polysubstituted pyrroles, as the substitution pattern can be readily varied by changing the starting materials. mcours.net It has been applied to the synthesis of 2,3-dicarbonylated pyrroles, which are useful intermediates in total synthesis, and even to the synthesis of substituted indoles. wikipedia.org Recent advancements include the development of photochemical versions of the Hantzsch synthesis using visible light and a photosensitizer, as well as the implementation of continuous flow chemistry to rapidly generate libraries of substituted pyrroles. thieme-connect.dersc.org

Barton-Zard Reaction for Directed Pyrrole Annulation

The Barton-Zard reaction is a powerful method for synthesizing pyrrole derivatives from the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions. wikipedia.orgsynarchive.com This reaction offers a convergent approach to the pyrrole ring.

The mechanism involves a Michael-type addition of the enolate of the α-isocyanoacetate to the nitroalkene. This is followed by a 5-endo-dig cyclization, elimination of the nitro group, and a final tautomerization to form the aromatic pyrrole. wikipedia.org

The Barton-Zard reaction has proven to be versatile, with applications in the synthesis of complex molecules, including polypyrroles like porphyrins. wikipedia.org The reaction can also be performed with nitroaromatics instead of nitroalkenes. wikipedia.org Recent developments have focused on asymmetric variations of the reaction to produce chiral pyrrole-containing skeletons. researchgate.net An interesting deviation from the expected pathway, termed an "abnormal" Barton-Zard reaction, has been observed in certain cases, leading to the formation of fused pyrrolo[2,3-b]indole (B14758588) systems. rsc.org

Van Leusen Pyrrole Synthesis through [3+2] Cycloaddition with Tosylmethyl Isocyanides

The Van Leusen pyrrole synthesis is a highly efficient method for constructing the pyrrole ring based on the [3+2] cycloaddition reaction of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene. nih.govmdpi.com This reaction is known for its operational simplicity, the ready availability of starting materials, and its broad substrate scope. nih.govmdpi.com

The reaction proceeds via a Michael addition of the TosMIC anion to the activated alkene, followed by a 5-endo-trig cyclization. Elimination of the tosyl group and subsequent tautomerization yields the pyrrole. vedantu.com

The Van Leusen reaction is a cornerstone for synthesizing a wide variety of substituted pyrroles. mdpi.comresearchgate.net The alkene component can possess various electron-withdrawing groups, such as esters, ketones, nitriles, and sulfones. mdpi.com The versatility of TosMIC as a synthon has been extensively explored, leading to its use in the synthesis of diverse heterocyclic structures, including spiro-compounds and fused ring systems. researchgate.net Catalytic asymmetric versions of the Van Leusen reaction have also been developed for the synthesis of chiral pyrroles. researchgate.net

Piloty-Robinson Pyrrole Synthesis

The Piloty-Robinson pyrrole synthesis involves the reaction of two equivalents of an aldehyde or ketone with hydrazine, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the resulting azine in the presence of an acid catalyst. atamanchemicals.comtandfonline.com

The mechanism begins with the formation of a di-imine intermediate from the reaction of the carbonyl compound with hydrazine. wikipedia.org This intermediate then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by ring closure and the elimination of ammonia upon treatment with acid to afford the pyrrole. vedantu.comatamanchemicals.com

This method is particularly useful for the synthesis of 3,4-disubstituted pyrroles. tandfonline.com While it is a classical method, recent developments have included modifications such as using microwave irradiation to assist the reaction and copper-catalyzed vinylation of hydrazides to achieve regioselective synthesis of substituted pyrroles. atamanchemicals.comtandfonline.com

Contemporary and Emerging Synthetic Approaches

Modern synthetic chemistry has witnessed a paradigm shift towards more efficient and atom-economical methods for the construction of heterocyclic systems. The synthesis of pyrroles has greatly benefited from these advancements, with transition metal catalysis and multi-component reactions emerging as powerful tools for creating diverse pyrrole scaffolds with high degrees of complexity and substitution.

Transition Metal-Catalyzed Pyrrole Synthesis

Transition metal catalysis has revolutionized the synthesis of pyrroles, offering mild reaction conditions, high functional group tolerance, and excellent regio- and stereoselectivity. These methods often proceed through catalytic cycles involving key steps such as C-H activation, cross-coupling, and cyclization, providing access to a wide range of substituted pyrroles that are often difficult to prepare using classical methods.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in pyrrole synthesis is well-documented. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, have been instrumental in the functionalization of pre-formed pyrrole rings and in the de novo synthesis of the pyrrole nucleus itself.

For instance, palladium-catalyzed intramolecular oxidative amination of alkenes provides a route to dihydropyrrole derivatives. This method utilizes a palladium catalyst to facilitate the formation of a C-N bond, and the reaction conditions can be tuned to control the outcome. While direct synthesis of 2-methyl-3-pentyl-1H-pyrrole via this specific method is not explicitly reported, the principles can be applied to the synthesis of related structures. The reaction of an appropriately substituted amino-alkene precursor could, in principle, lead to a dihydropyrrole that can be subsequently aromatized to the desired pyrrole.

Key features of palladium-catalyzed pyrrole synthesis include:

Versatility: A wide range of palladium catalysts and ligands can be employed to fine-tune reactivity and selectivity.

Functional Group Tolerance: Palladium-catalyzed reactions are often compatible with a variety of functional groups, allowing for the synthesis of complex molecules.

Domino Reactions: Palladium catalysis can enable domino or cascade reactions, where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity.

A general representation of a palladium-catalyzed approach to a pyrrole ring system is the intramolecular amination of an alkene.

Table 1: Examples of Palladium-Catalyzed Reactions for Pyrrole and Dihydropyrrole Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(CH₃CN)₂Cl₂ / Chloranil | Tosyl-protected amines and alkenes | Multisubstituted dihydropyrroles | Intramolecular oxidative amination under mild conditions. |

| Pd(OAc)₂ or Pd₂(dba)₃ / Xantphos | N-substituted 4-bromo-7-azaindole and amides/amines | 4-amino-7-azaindole derivatives | Efficient C-N bond formation for functionalization of pyrrole-containing systems. |

| Pd(PPh₃)₄ / AgOCOCF₃ | 2,3-Diphenyl-2H-azirine | Pyrrole or pyrimidine (B1678525) derivatives | Chemodivergent synthesis depending on reaction conditions. |

*This

Green Chemistry Principles in Pyrrole Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.ma In pyrrole synthesis, this involves developing methodologies that are more environmentally friendly, often by using alternative solvents, energy sources, and catalytic systems. semanticscholar.orgbenthamdirect.com

A primary goal of green chemistry is to minimize or replace hazardous organic solvents. lucp.net Research in pyrrole synthesis has led to the development of solvent-free reaction conditions and the use of environmentally benign solvents like water, ethanol, and deep eutectic solvents (DESs). semanticscholar.orglucp.netbeilstein-journals.org

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste. For instance, the Paal-Knorr synthesis of N-substituted pyrroles can be achieved through mechanochemical activation (ball milling) using a biosourced organic acid like citric acid as a catalyst, resulting in very short reaction times. lucp.net Another approach involves the reaction of amines, aldehydes, acetylacetone, and nitromethane (B149229) under solvent-free conditions using a Pr³⁺-infused cobalt ferrite (B1171679) catalyst, affording excellent yields in short time frames. researchgate.net

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. tandfonline.com Various catalytic systems have been developed to facilitate pyrrole synthesis in aqueous media. For example, iron(III) chloride and zirconium oxychloride have been used as catalysts for the Clauson-Kaas synthesis of N-substituted pyrroles in water. beilstein-journals.org Similarly, deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, have emerged as effective and green catalysts and reaction media. A DES composed of choline (B1196258) chloride and zinc chloride has been used for the Paal–Knorr synthesis of pyrroles under ultrasound irradiation, providing high yields rapidly. rsc.org

Table 1: Comparison of Green Solvents in Pyrrole Synthesis

| Green Solvent/Condition | Catalyst Example | Synthetic Method | Advantages | Source(s) |

| Solvent-Free | Citric Acid | Paal-Knorr (Ball Milling) | No solvent waste, rapid reaction, uses bio-sourced catalyst. | lucp.net |

| Solvent-Free | Pr³⁺/CoFe₂O₄ | Multicomponent Reaction | High yield, short reaction time, recoverable catalyst. | researchgate.net |

| Water | FeCl₃∙7H₂O | Clauson-Kaas | Environmentally benign, economical, good yields. | beilstein-journals.org |

| Water | β-Cyclodextrin | Multicomponent Reaction | Recyclable catalyst, mild conditions, excellent yields. | rsc.org |

| Deep Eutectic Solvent | [CholineCl][ZnCl₂]₃ | Paal-Knorr (Ultrasound) | High yield, short reaction time, biodegradable, reusable catalyst. | rsc.org |

| Polyethylene Glycol (PEG) | None (Promoter) | One-Pot Synthesis | Biodegradable, thermally stable, recyclable, metal-free. | tandfonline.com |

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry, often leading to dramatically reduced reaction times, increased product yields, and higher product purities compared to conventional heating methods. clockss.orgpensoft.net This technology has been successfully applied to various classical pyrrole syntheses, including the Paal-Knorr, Hantzsch, and Clauson-Kaas reactions. pensoft.net

A notable example is the solvent-free, catalyst-free, one-pot synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives, which are structurally related to this compound. clockss.orgresearchgate.net This method involves the microwave irradiation of a mixture of α-bromoacetophenones, various amines, and ethyl acetoacetate, demonstrating the high efficiency and convenience of MAOS for creating substituted pyrroles. clockss.org The synthesis of pyrrolo[2,3-b]pyrrole (B13429425) derivatives has also been achieved using microwave assistance, highlighting the broad applicability of this technique for complex heterocyclic systems. nih.govnih.gov

Table 2: Examples of Microwave-Assisted Pyrrole Synthesis

| Pyrrole Type | Reactants | Conditions | Advantages | Source(s) |

| N-Substituted 2-Methyl-1H-pyrrole-3-carboxylates | α-Bromoacetophenone, Amines, Ethyl Acetoacetate | Microwave, Solvent-Free, Catalyst-Free | One-pot, rapid, high efficiency, good yields. | clockss.orgresearchgate.net |

| Substituted Pyrroles | Acylsilanes, Anilines, Alkynes, TsOH | Microwave (160 °C, 15 min cycles) | Drastically reduced reaction times compared to conventional heating. | pensoft.net |

| Pyrrole-based Chromanes | 3-Nitro-2H-chromenes, Ethyl Isocyanoacetate | One-Pot Synthesis | High yield (94%), potential for reduced reaction time with MW. | pensoft.net |

| N-Substituted Pyrroles | Various Amines, 2,5-Dimethoxytetrahydrofuran | Mn(NO₃)₂·4H₂O, Microwave | Catalyst-assisted green synthesis. | pensoft.net |

The development of recyclable and environmentally friendly catalysts is a cornerstone of green chemistry, aiming to reduce waste and avoid the use of toxic heavy metals. imist.mamdpi.com In pyrrole synthesis, several innovative catalytic systems have been introduced.

Heteropolyacids (HPAs) have been employed as efficient, reusable, and eco-friendly catalysts for synthesizing calix bas.bgpyrroles. bas.bg These solid acid catalysts are non-corrosive, present fewer disposal problems, and can be recovered and reused multiple times with minimal loss of activity. bas.bg

β-Cyclodextrin , a supramolecular catalyst, has been used for the one-pot, four-component synthesis of polyfunctionalized pyrroles in water. rsc.org This method is advantageous due to the use of an environmentally benign reaction medium and the recyclability of the catalyst. rsc.org

Magnetically Recyclable Nanocatalysts offer a practical solution for catalyst recovery. Supported iron oxide nanocatalysts, for example, are low-cost, non-toxic, and can be easily separated from the reaction mixture using an external magnet and reused for several cycles. mdpi.com These have been applied to the synthesis of N-substituted pyrroles in water, demonstrating their utility in sustainable organic protocols. mdpi.com

Table 3: Recyclable and Benign Catalysts in Pyrrole Synthesis

| Catalyst | Type | Application | Key Features | Source(s) |

| β-Cyclodextrin | Supramolecular | Multicomponent synthesis of polysubstituted pyrroles | Water-based, recyclable, mild conditions. | rsc.org |

| Heteropolyacids (HPAs) | Solid Acid | Synthesis of calix bas.bgpyrroles | Reusable, eco-friendly, non-corrosive. | bas.bg |

| Polyethylene Glycol (PEG-400) | Promoter/Medium | One-pot synthesis of isoxazolyl pyrroles | Recyclable, biodegradable, metal-free. | tandfonline.com |

| Magnetic Nanoparticles (e.g., Fe₃O₄-supported) | Heterogeneous | Synthesis of N-substituted pyrroles | Magnetically recoverable, reusable, low toxicity. | mdpi.com |

| Zinc(II) Triflate (Zn(OTf)₂) | Lewis Acid | Solvent-free synthesis of N-substituted pyrroles | Efficient, no co-catalyst needed, moderate to excellent yields. | beilstein-journals.org |

Photoredox and Electrochemical Synthesis of Substituted Pyrroles

Photochemical and electrochemical methods represent sustainable and powerful strategies for organic synthesis, including the construction of pyrrole rings. rsc.org These techniques utilize light or electrical energy to drive reactions, often under mild conditions, providing new avenues for creating complex molecules from diverse starting materials. rsc.orgresearchgate.net

Visible-light photoredox catalysis has enabled the synthesis of polysubstituted pyrroles through various mechanisms. One novel strategy involves a [3+2] annulation of N-aryl glycinates and 2-benzylidenemalononitrile, which proceeds under redox-neutral conditions with high functional group tolerance. rsc.org Another approach uses photoredox catalysis for the reductive C-H arylation of pyrroles. In this process, a photocatalyst absorbs visible light to generate a radical intermediate from an aryl halide, which then couples with a pyrrole derivative. beilstein-journals.org

Electrochemical synthesis offers another green alternative for forging C-N and C-C bonds necessary for pyrrole construction. These methods can avoid the use of stoichiometric chemical oxidants or reductants, replacing them with clean electrical current. rsc.org The synthesis of substituted pyrroles has been achieved from various precursors like 2H-azirines, vinyl azides, and primary amines using electrochemical protocols. rsc.org

Cycloaddition Reactions (e.g., [3+2] Cycloadditions beyond TosMICs)

Cycloaddition reactions are powerful tools for constructing cyclic compounds like pyrroles. The van Leusen reaction, a [3+2] cycloaddition using tosylmethyl isocyanide (TosMIC), is a well-established method for synthesizing pyrroles from electron-deficient alkenes. mdpi.comnih.govnih.gov However, recent advancements have expanded the scope of [3+2] cycloadditions for pyrrole synthesis beyond the use of TosMICs.

Alternative strategies include:

Photocatalytic [3+2] Annulation : As mentioned previously, a visible-light-mediated reaction between N-aryl glycinates and 2-benzylidenemalononitrile provides an efficient route to polysubstituted pyrroles under mild, redox-neutral conditions. rsc.org

Azomethine Ylide Cycloaddition : An unprecedented synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines has been developed using a sequential [3+2] cycloaddition of azomethine ylides with maleimides. rsc.org This demonstrates the utility of different ylides in constructing complex pyrrole-containing scaffolds.

Gold-Catalyzed [3+2] Annulation : A formal [3+2] annulation of two components can be achieved via a gold(I)-catalyzed cascade reaction. This process involves the addition of a gold-acetylide to an acetal, followed by a 5-endo-dig cyclization and aromatization to yield various substituted pyrroles. organic-chemistry.org

Intramolecular Oxidative Aza-Annulation Strategies

Intramolecular oxidative aza-annulation is a sophisticated strategy for synthesizing pyrroles and other N-heterocycles. This approach involves the formation of the heterocyclic ring through an intramolecular cyclization of a suitably designed precursor, followed by an oxidation step to achieve aromatization.

Key examples of this strategy include:

Palladium-Catalyzed [4+1] Annulation : A practical one-pot synthesis of highly substituted pyrroles has been developed using a Pd(TFA)₂-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds and unprotected primary amines. mdpi.com The cascade reaction involves enamine formation followed by an intramolecular aza-Wacker-type oxidative cyclization, using molecular oxygen as the terminal oxidant under mild conditions. mdpi.com

Gold/Silver-Catalyzed Annulation of Enynyl Azides : A method for constructing pyrroles bearing a 2-keto or formyl group has been reported through the intramolecular oxidative aza-annulation of enynyl azides. beilstein-journals.orgacs.org This transformation, promoted by a AuCl₃/AgSbF₆ catalyst system, involves a sequence of C-N and C-O bond formations. acs.org

Palladium-Catalyzed Dehydrogenative Annulation : Polyheterocyclic arenes containing a pyrrole ring can be synthesized via palladium-catalyzed intramolecular oxidative coupling. This method involves a double C(sp²)-H bond functionalization to create annulated bi-heteroaryl systems. thieme-connect.com

Synthetic Routes Based on Diverse Starting Materials

The construction of the pyrrole ring can be achieved from a variety of precursor molecules, offering flexibility in accessing a wide range of substitution patterns.

Pyrrole Formation from π-Systems (Alkenes, Dienes, Allenes, Alkynes, Propargylic Groups)

The use of unsaturated carbon frameworks, or π-systems, as starting materials provides a powerful and atom-economical approach to pyrrole synthesis. These methods often involve transition-metal catalysis to facilitate the formation of the heterocyclic ring.

Substituted alkenes, including α,β-unsaturated and allylic systems, are readily employed as precursors for pyrrole scaffolds. nih.gov For instance, a palladium(II)-catalyzed three-component cascade reaction of amines, alkyne esters, and alkenes allows for the direct synthesis of 2,3,4-trisubstituted pyrroles. organic-chemistry.orgacs.org This method is proposed to proceed through the regioselective migratory insertion of an alkene into a Pd(II)-activated enamine intermediate. nih.gov

Dienes, particularly 1,6-dienes, can be utilized in ring-closing metathesis (RCM) strategies to construct the pyrroline (B1223166) core, which can then be aromatized to the corresponding pyrrole. nih.gov

Allenes are versatile building blocks for pyrrole synthesis. Functionalized pyrroles can be assembled from allenes upon treatment with amines, enaminones, or aziridines. nih.gov For example, the reaction of enamines with allenoates in the presence of an iodine catalyst can produce pyrroles through a proposed Michael addition followed by annulation. nih.gov

Alkynes are widely used precursors in pyrrole synthesis. Rhodium(I) catalysts have been shown to effectively catalyze the linear hydroacylation of propargylic amines with aldehydes, leading to γ-amino enone intermediates that can be cyclized to form tri- and tetra-substituted pyrroles. nih.gov Another approach involves the iodine-mediated reaction of arylacetylenes with β-enaminones to yield 2,3,5-trisubstituted pyrroles. nih.gov

Propargylic groups are key motifs in modern pyrrole synthesis. researchgate.net For instance, a metal-free, base-promoted cascade addition–cyclization of propargylamides or allenamides with trimethylsilyl (B98337) cyanide provides access to pentasubstituted pyrroles. rsc.org

| Starting π-System | Reagents/Catalyst | Product Type | Reference |

| Alkenes, Alkyne Esters, Amines | Pd(II) catalyst, K₂S₂O₈ | 2,3,4-Trisubstituted pyrroles | nih.govorganic-chemistry.orgacs.org |

| 1,6-Dienes | Ruthenium RCM catalyst | Substituted pyrroles | nih.gov |

| Allenes, Enamines | I₂ catalyst, TBHP | Functionalized pyrroles | nih.gov |

| Alkynes, Aldehydes, Propargylic Amines | Rhodium(I) catalyst | Tri- and Tetra-substituted pyrroles | nih.gov |

| Propargylamides, Trimethylsilyl Cyanide | Base | Pentasubstituted pyrroles | rsc.org |

Pyrrole Assembly from Carbonyl and Other Polar Groups

Classical methods for pyrrole synthesis often rely on the condensation of carbonyl compounds with amines. The Paal-Knorr synthesis, for example, involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia to furnish a substituted pyrrole. wikipedia.orgorganic-chemistry.orgalfa-chemistry.compharmaguideline.comrgmcet.edu.in This reaction is typically carried out under neutral or weakly acidic conditions. organic-chemistry.org

The Hantzsch pyrrole synthesis is another venerable method that utilizes the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone to produce substituted pyrroles. pharmaguideline.comwikipedia.orgthieme-connect.comquimicaorganica.org This method has seen renewed interest through the use of non-conventional conditions such as continuous flow chemistry. wikipedia.org

More recently, an iodine-catalyzed cyclization of α-amino carbonyl compounds and aldehydes has been developed for the synthesis of 1,3,4-triarylpyrroles. organic-chemistry.orgorganic-chemistry.org This one-pot method tolerates a variety of functional groups. organic-chemistry.org

| Named Reaction | Starting Materials | Key Features | References |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Simple and efficient for substituted pyrroles. | wikipedia.orgorganic-chemistry.orgalfa-chemistry.compharmaguideline.comrgmcet.edu.in |

| Hantzsch Pyrrole Synthesis | β-Ketoesters, Amines, α-Haloketones | Versatile for producing substituted pyrroles. | pharmaguideline.comwikipedia.orgthieme-connect.comquimicaorganica.org |

| Iodine-Catalyzed Cyclization | α-Amino carbonyl compounds, Aldehydes | One-pot synthesis of 1,3,4-triarylpyrroles. | organic-chemistry.orgorganic-chemistry.org |

Construction from Heterocyclic Motifs (e.g., Aziridines, 1,4-Oxazepines)

The transformation of existing heterocyclic rings into pyrroles represents an elegant synthetic strategy. Aziridines, strained three-membered rings containing nitrogen, are valuable precursors for pyrrole synthesis. Multi-substituted pyrroles can be synthesized from the regiospecific ring-opening of aziridines followed by intramolecular cyclization. mdpi.comnih.gov Gold-catalyzed reactions of alkynyl aziridines can lead to either 2,5- or 2,4-substituted pyrroles, with the outcome being dependent on the counterion of the gold catalyst. acs.orgorganic-chemistry.org

The seven-membered 1,4-oxazepine (B8637140) ring system can also serve as a precursor to pyrroles. A one-pot, two-step protocol has been developed for the synthesis of 2-acetyl-1H-pyrroles from N-propargylic β-enaminones, which proceeds through the in situ formation of 2-methylene-2,3-dihydro-1,4-oxazepine intermediates. organic-chemistry.orgacs.orgnih.govacs.org These intermediates then undergo a zinc chloride-mediated rearrangement in methanol (B129727) to yield the desired pyrroles. organic-chemistry.orgacs.org Furthermore, tetracyclic oxazepine-fused pyrroles can be synthesized via a [3+2] annulation between dibenzo[b,f] nih.govCurrent time information in Bangalore, IN.oxazepines and aqueous succinaldehyde. rsc.org

| Heterocyclic Precursor | Reaction Type | Product | References |

| Aziridines | Regiospecific ring-opening and cyclization | Multi-substituted pyrroles | mdpi.comnih.gov |

| Alkynyl Aziridines | Gold-catalyzed ring expansion/rearrangement | 2,5- or 2,4-substituted pyrroles | acs.orgorganic-chemistry.org |

| 1,4-Oxazepines | Zinc chloride-mediated rearrangement | 2-Acetyl-1H-pyrroles | organic-chemistry.orgacs.orgnih.govacs.org |

| Dibenzo[b,f] nih.govCurrent time information in Bangalore, IN.oxazepines | [3+2] annulation with succinaldehyde | Tetracyclic oxazepine-fused pyrroles | rsc.org |

Cyclization of N-Propargylic β-Enaminones

N-propargylic β-enaminones have emerged as versatile intermediates for the synthesis of various heterocyclic compounds, including pyrroles. metu.edu.trresearchgate.net The cyclization of these substrates can be directed to selectively form either pyrroles or pyridines. organic-chemistry.org A base-mediated intramolecular cyclization of N-alkyl, N-propargylic β-enaminones provides an efficient and mild, metal-free route to polysubstituted pyrrole derivatives. rsc.org In the presence of a base such as cesium carbonate, N-propargylic β-enaminones undergo a 5-exo-dig cyclization to furnish NH-free pyrroles in good yields. organic-chemistry.org

Routes Involving Nitroarenes and Isocyanoacetates

The Barton-Zard pyrrole synthesis is a powerful method that involves the reaction of a nitroalkene with an isocyanoacetate in the presence of a base to yield a pyrrole. pharmaguideline.comscispace.comclockss.org This reaction has been extended to the use of nitroarenes. The use of a phosphazene superbase allows for the condensation of previously unreactive nitroaromatic compounds with ethyl isocyanoacetate to form C-annelated pyrroles. researchgate.net This methodology has been applied to the synthesis of chromeno[3,4-c]pyrroles from 3-nitro-2H-chromenes and ethyl isocyanoacetate. mdpi.com

Specific Synthesis of this compound Analogues and Precursors

The Paal-Knorr synthesis stands out as a straightforward approach. Condensation of 2,3-octanedione (B1214595) (a 1,4-dicarbonyl compound) with ammonia or an ammonia source would, in principle, yield this compound. The requisite 2,3-octanedione can be prepared through various methods known in organic synthesis.

The Hantzsch pyrrole synthesis offers another viable route. The reaction of a β-ketoester, such as ethyl 2-methyl-3-oxooctanoate, with an α-haloketone and ammonia would lead to a substituted pyrrole that could be further elaborated to the target compound. scribd.com

Modern catalytic methods also provide avenues to analogues. For example, rhodium-catalyzed hydroacylation could be employed using an appropriately substituted propargylic amine and aldehyde to construct the core of a 2-methyl-3-pentyl-pyrrole derivative. nih.gov Similarly, copper-catalyzed tandem reactions of 1,4-dihalo-1,3-dienes could be adapted for the synthesis of specifically substituted pyrroles. researchgate.net

The synthesis of precursors for these reactions is crucial. For instance, the preparation of substituted 1,4-dicarbonyl compounds for the Paal-Knorr synthesis or the corresponding β-ketoesters and α-haloketones for the Hantzsch synthesis would be the initial steps in a synthetic sequence targeting this compound.

| Synthetic Method | Potential Precursors for this compound | Key Transformation |

| Paal-Knorr Synthesis | 2,3-Octanedione, Ammonia | Condensation |

| Hantzsch Pyrrole Synthesis | Ethyl 2-methyl-3-oxooctanoate, α-haloketone, Ammonia | Condensation/Cyclization |

| Rhodium-Catalyzed Hydroacylation | Substituted propargylic amine, Aldehyde | Hydroacylation/Cyclization |

| Copper-Catalyzed Tandem Reaction | Substituted 1,4-dihalo-1,3-diene, Amine | C-N bond formation |

Chemical Reactivity and Advanced Functionalization of 2 Methyl 3 Pentyl 1h Pyrrole and Substituted Pyrroles

Regioselective Electrophilic Aromatic Substitution on the Pyrrole (B145914) Nucleus

Electrophilic aromatic substitution is the quintessential reaction of the electron-rich pyrrole ring. researchgate.netnih.gov The high electron density at the carbon atoms makes the pyrrole nucleus highly susceptible to attack by electrophiles. For unsubstituted pyrrole, substitution preferentially occurs at the C2 (α) position due to the superior ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion) formed during the reaction.

In the case of 2,3-disubstituted pyrroles like 2-methyl-3-pentyl-1H-pyrrole, the C2 and C3 positions are blocked. The methyl and pentyl groups are both electron-donating, further activating the ring towards electrophilic attack. Consequently, substitution is directed to the available C5 and C4 (β') positions. Generally, the C5 position is electronically favored for substitution over the C4 position due to more effective charge delocalization in the transition state. However, the steric bulk of the C3-pentyl group may influence the regioselectivity, potentially favoring substitution at the less hindered C5 position. Classical electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be applied, though care must be taken due to the potential for polymerization under strongly acidic conditions.

For instance, Vilsmeier-Haack formylation, a mild method for introducing a formyl group, typically shows high selectivity for the α-position. In a 2,3-disubstituted pyrrole, this reaction would be expected to proceed at the C5 position. Similarly, bromination and nitration of N-substituted pyrroles, such as 1-benzylpyrrole, have shown a significant proportion of 3-substitution (a β-position), indicating that while α-substitution is dominant, β-functionalization is also a viable pathway, influenced by the nature of the N-substituent and the electrophile. cdnsciencepub.com

C-H Functionalization Strategies for Pyrrole Peripheral Editing

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic cores without the need for pre-functionalized starting materials. tohoku.ac.jpnih.gov These methods allow for the "peripheral editing" of the pyrrole scaffold, attaching new functional groups directly to the carbon framework. researchgate.net

Transition metal catalysis provides a versatile platform for the direct activation of C-H bonds. nih.gov Catalysts based on rhodium, palladium, iridium, and cobalt have been successfully employed for the C-H functionalization of pyrroles. tohoku.ac.jpacs.orgacs.org These reactions often proceed via the formation of a metallacyclic intermediate, which can then undergo coupling with a variety of partners.

For 2,3-disubstituted pyrroles, C-H activation can be directed to the C5 or C4 positions. The choice of catalyst and directing group (often installed on the pyrrole nitrogen) is crucial for controlling regioselectivity. For example, rhodium catalysts have been developed for the β-selective (C3/C4) C-H arylation of N-substituted pyrroles with aryl iodides, a reaction that provides access to motifs that are difficult to synthesize using classical methods. acs.org This type of catalyst control can override the intrinsic electronic preference for C5 functionalization. acs.org Rhodaelectro-catalyzed C(sp²)–H activation of enamides with alkynes has also been developed for the sustainable synthesis of pyrroles, showcasing an electrochemical approach that avoids chemical oxidants. acs.org

| Catalyst System | Reaction Type | Typical Substrates | Regioselectivity | Reference |

|---|---|---|---|---|

| [Rh(cod)(py)PCy₃]PF₆ | C-H Arylation | N-Substituted Pyrroles, Aryl Iodides | β-selective (C3/C4) | acs.org |

| [Cp*RhCl₂]₂ / NaOAc | Rhodaelectro-catalyzed C-H/N-H Annulation | Enamides, Alkynes | - | acs.org |

| Palladium Catalysts | Direct Arylation | Pyrroles, Aryl Halides | Often C2/C5-selective | acs.org |

| Iridium Catalysts | C-H Arylation | Pyrroles, Thiophenes, Furans | α-selective | acs.org |

Radical-based reactions offer a complementary approach to C-H functionalization, often proceeding under mild, metal-free oxidative conditions. researchgate.netnih.gov These methods involve the generation of a radical intermediate, which can then be trapped by a suitable coupling partner. Visible-light photoredox catalysis is a prominent strategy in this area, enabling the formation of C-C and C-heteroatom bonds. nih.gov

One strategy involves the generation of α-amino radicals from α-amino acids, which then undergo a sequence of radical addition, cyclization, and aerobic oxidative aromatization with substituted enynes to construct highly functionalized pyrroles. nih.gov Another approach utilizes sulfonyl pyrroles as precursors to both sulfonyl and pyrrolyl radicals under visible light irradiation, enabling the difunctionalization of alkenes. rsc.org Oxidative radical cyclization can also occur under ostensibly reducing conditions; for example, 1-substituted-2-alkanesulfonylpyrroles can undergo cyclization initiated by AIBN with tri-n-butyltin hydride, a process suggested to involve a radical addition to the pyrrole nucleus. cdnsciencepub.com

C-H functionalization methods can be broadly categorized as direct or indirect. Direct methods rely on the intrinsic reactivity of the C-H bonds, whereas indirect methods utilize a directing group to guide the catalyst to a specific C-H bond, thereby ensuring high regioselectivity.

An example of a direct, metal-free methodology is the base-mediated direct arylation of pyrroles. acs.org Another novel approach is the indirect electroreductive coupling of aryl halides and pyrroles using perylene bisimide as an electron-transfer mediator, which proceeds at room temperature without a metal catalyst or added base. acs.org

Indirect methods often involve the temporary installation of a directing group on the pyrrole nitrogen. For instance, an N-alkoxycarbamoyl group can direct the alkenylation of the pyrrole scaffold in a cascade process to form diverse pyrrolizine derivatives. rsc.org This directing group is not only transferable but also transformable, adding to the synthetic utility of the products. rsc.org Similarly, N-acylpyrroles can undergo chemoselective reactions. Depending on the base used, either a C-H functionalization of a coupling partner (e.g., toluene) or an anionic Fries rearrangement to form 2-aroylpyrroles can be achieved. rsc.orgrsc.org

N-Functionalization and N-Substitution Reactions of Pyrroles

The N-H bond of the pyrrole ring is weakly acidic and can be readily deprotonated by a suitable base to form the pyrrolide anion. This anion is a potent nucleophile and can react with a wide range of electrophiles, allowing for the introduction of various substituents at the nitrogen atom. This N-functionalization is a fundamental strategy for modifying the properties and reactivity of the pyrrole core. rsc.org

Common N-substitution reactions include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to form N-alkylpyrroles.

N-Acylation: Reaction with acyl chlorides or anhydrides to produce N-acylpyrroles. These products are valuable as the acyl group can serve as a directing group for subsequent C-H functionalization or be involved in rearrangements. rsc.orgrsc.org

N-Sulfonylation: Introduction of a sulfonyl group, which can act as an electron-withdrawing group and a protective group.

N-Arylation: Coupling with aryl halides, often catalyzed by copper or palladium, to yield N-arylpyrroles.

The Paal-Knorr reaction, a classical method for pyrrole synthesis, can be used to generate N-substituted pyrroles directly by reacting a 1,4-dicarbonyl compound with a primary amine. mdpi.com Heterogeneous catalysts like specific aluminas have been shown to efficiently promote this reaction under solvent-free conditions. mdpi.com

Molecular Editing and Skeletal Recasting Approaches Applied to Pyrroles

Beyond peripheral editing through C-H functionalization, more profound transformations that alter the core heterocyclic skeleton have recently emerged. These "molecular editing" or "skeletal recasting" strategies offer powerful tools for rapid diversification of molecular architectures. acs.orgnih.gov

One such strategy involves a "skeletal recasting" where simple pyrroles are transformed into fully substituted pyrroles. This is achieved by reacting the pyrrole with an azoalkene in a one-pot process involving dearomative deconstruction followed by rearomative reconstruction. acs.orgnih.gov This method provides access to sterically encumbered, tetra-substituted pyrroles that are otherwise difficult to synthesize. nih.gov The process is initiated by an acid-promoted nucleophilic attack of the pyrrole on the azoalkene, leading to dearomatization of the pyrrole ring. acs.org

Another molecular editing approach transforms pyrroles into benzenes or naphthalenes through N₂O deletion. bohrium.comnih.gov In this multi-step protocol, N-Boc pyrroles first undergo a Diels-Alder reaction with an alkyne. Subsequent deprotection, nitrosylation, and cheletropic extrusion of N₂O result in the formation of an aromatic benzene or naphthalene ring. bohrium.comnih.gov These advanced strategies highlight the potential to leverage the inherent reactivity of the pyrrole core to generate entirely new molecular scaffolds, significantly expanding the accessible chemical space from simple heterocyclic starting materials. researchgate.net

| Strategy | Description | Key Transformation | Reference |

|---|---|---|---|

| Skeletal Recasting | One-pot deconstruction-reconstruction of the pyrrole ring using an azoalkene perturbator. | Simple Pyrrole → Fully Substituted Pyrrole | acs.orgnih.gov |

| N₂O Deletion | Sequential Diels-Alder, deprotection, nitrosylation, and cheletropic extrusion. | Pyrrole → Benzene/Naphthalene | bohrium.comnih.gov |

| Directing Group-Mediated C-H Functionalization | Use of a removable group on the nitrogen to direct metal catalysts to specific C-H bonds. | Regioselective Alkenylation/Arylation | rsc.org |

| Photoredox Catalysis | Visible-light mediated generation of radical intermediates for C-C bond formation. | Radical-based construction of functionalized pyrroles | nih.gov |

Transformations of the Alkyl Substituents on the Pyrrole Ring (e.g., Pentyl and Methyl Groups)

The alkyl substituents on the pyrrole ring, such as the pentyl and methyl groups in this compound, are not merely passive appendages. They can undergo a variety of chemical transformations, offering pathways for further functionalization of the pyrrole core. The reactivity of these alkyl groups is influenced by the electron-rich nature of the pyrrole ring, which can stabilize reactive intermediates formed at the carbon atom adjacent to the ring (the α-position of the alkyl group). This position exhibits a "benzylic-type" reactivity, making it susceptible to oxidation and halogenation reactions.

Oxidation of Alkyl Side Chains

The oxidation of alkyl side chains on pyrrole derivatives can lead to the formation of valuable functional groups such as alcohols, aldehydes, ketones, and carboxylic acids. The susceptibility of an alkyl group to oxidation is often dependent on the presence of a C-H bond at the position alpha to the pyrrole ring. Strong oxidizing agents like potassium permanganate (KMnO4) can effect the oxidation of these benzylic-type positions.

Research on 1,2-dialkyl-3-nitropyrroles has demonstrated the feasibility of such transformations. For instance, the oxidation of a methyl group at the 2-position of a nitropyrrole derivative with KMnO4 resulted in the formation of the corresponding aldehyde and alcohol, albeit with incomplete reaction even after prolonged periods. thieme-connect.com Interestingly, attempts to oxidize the 2-methyl group in certain 3-alkylaminosulfonylpyrroles to a carboxylic acid were unsuccessful, highlighting the significant influence of the substituents on the pyrrole ring on the reactivity of the alkyl side chains. thieme-connect.com

The atmospheric oxidation of a benzylic-type C-H bond in a 1,2-dialkyl-3-nitropyrrole has also been observed, leading to the formation of an α-hydroxy compound. thieme-connect.com This suggests that even milder oxidizing conditions can be effective, depending on the substrate.

Table 1: Oxidation of Alkyl Substituents on Substituted Pyrroles

| Starting Material | Oxidizing Agent | Product(s) | Yield (%) | Reference |

| 1,2-Dimethyl-3-nitropyrrole | KMnO4 | 2-Formyl-1-methyl-3-nitropyrrole | 28 | thieme-connect.com |

| 1,2-Dimethyl-3-nitropyrrole | KMnO4 | 2-(Hydroxymethyl)-1-methyl-3-nitropyrrole | 16 | thieme-connect.com |

| 5-Ethoxycarbonyl-1,2-dimethyl-3-(N,N-dimethylaminosulfonyl)pyrrole | KMnO4 | 5-Carboxy-1,2-dimethyl-3-(N,N-dimethylaminosulfonyl)pyrrole | Good | thieme-connect.com |

Halogenation of Alkyl Side Chains

Free-radical halogenation is a key method for the functionalization of alkyl substituents on aromatic and heteroaromatic rings. Reagents such as N-Bromosuccinimide (NBS), often in the presence of a radical initiator like benzoyl peroxide or under UV irradiation, are commonly employed for the selective bromination of benzylic and allylic positions. This selectivity is attributed to the stability of the resulting benzylic or allylic radical intermediate.

In the context of alkyl-substituted pyrroles, the carbon atom of the alkyl group directly attached to the pyrrole ring is analogous to a benzylic position. Abstraction of a hydrogen atom from this position by a bromine radical leads to a resonance-stabilized radical, making this a favorable process.

Studies on 3-nitro- and 3-alkylaminosulfonylpyrroles have shown that treatment with NBS can lead to the formation of brominated derivatives in good yields, particularly for the nitropyrrole substrates. thieme-connect.com This indicates that the α-position of the alkyl groups on the pyrrole ring is susceptible to radical bromination. While direct experimental data on this compound is limited, it is anticipated that both the methyl and the methylene (B1212753) group of the pentyl chain adjacent to the pyrrole ring would be susceptible to halogenation under free-radical conditions. The relative reactivity would depend on the stability of the respective radical intermediates.

Table 2: Halogenation of Alkyl Substituents on Substituted Pyrroles

| Starting Material | Halogenating Agent | Product | Yield (%) | Reference |

| 1,2-Dimethyl-3-nitropyrrole | NBS | 2-(Bromomethyl)-1-methyl-3-nitropyrrole | Good | thieme-connect.com |

| 1-Ethyl-2-methyl-3-nitropyrrole | NBS | 2-(Bromomethyl)-1-ethyl-3-nitropyrrole | Good | thieme-connect.com |

C-H Activation and Further Functionalization

Modern synthetic methodologies are increasingly focusing on the direct functionalization of C-H bonds, which offers a more atom-economical approach to modifying organic molecules. While much of the research on pyrroles has centered on the C-H activation of the pyrrole ring itself, the principles can be extended to the alkyl substituents.

The free-radical reactions of N-methylpyrrole have been shown to involve hydrogen atom abstraction from the methyl group, leading to dimerization or attack on another pyrrole ring. ibm.com This demonstrates the accessibility of the methyl C-H bonds to radical-mediated functionalization.

Advanced Spectroscopic and Structural Characterization Methodologies for Pyrrole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-methyl-3-pentyl-1H-pyrrole. Through a suite of one- and two-dimensional experiments, a complete assignment of proton and carbon signals can be achieved, offering deep insights into the molecule's electronic environment and conformation.

High-Resolution ¹H NMR for Proton Connectivity and Chemical Environment

The ¹H NMR spectrum of this compound provides crucial information about the number of different proton environments, their chemical shifts, signal multiplicities, and coupling constants, which reveals the connectivity of protons within the molecule.

The pyrrole (B145914) ring protons (H-4 and H-5) are expected to resonate in the aromatic region, typically between δ 6.0 and 7.0 ppm. The methyl group protons at the C-2 position would appear as a singlet in the upfield region, around δ 2.2 ppm. The protons of the pentyl group at the C-3 position would exhibit characteristic multiplets corresponding to the methylene (B1212753) and terminal methyl groups, with chemical shifts progressively decreasing with distance from the pyrrole ring. The broad singlet for the N-H proton of the pyrrole ring is typically observed in the range of δ 8.0-9.0 ppm.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| N-H | 8.0 - 9.0 | br s | - |

| H-5 | ~6.6 | t | ~2.5 |

| H-4 | ~6.0 | t | ~2.5 |

| -CH₂- (pentyl, α) | ~2.4 | t | ~7.5 |

| -CH₂- (pentyl, β) | ~1.6 | sextet | ~7.5 |

| -CH₂- (pentyl, γ) | ~1.3 | sextet | ~7.5 |

| -CH₂- (pentyl, δ) | ~1.3 | sextet | ~7.5 |

| -CH₃ (pentyl, ε) | ~0.9 | t | ~7.3 |

| -CH₃ (at C-2) | ~2.2 | s | - |

¹³C NMR, DEPT, and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

While ¹H NMR provides a map of the proton framework, ¹³C NMR and various 2D NMR techniques are essential for a complete and unambiguous structural assignment.

¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts of the pyrrole ring carbons are expected between δ 100 and 130 ppm. The carbons of the methyl and pentyl substituents will appear in the upfield aliphatic region. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~128 |

| C-3 | ~118 |

| C-4 | ~108 |

| C-5 | ~115 |

| -CH₂- (pentyl, α) | ~28 |

| -CH₂- (pentyl, β) | ~32 |

| -CH₂- (pentyl, γ) | ~22 |

| -CH₂- (pentyl, δ) | ~31 |

| -CH₃ (pentyl, ε) | ~14 |

| -CH₃ (at C-2) | ~13 |

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton couplings within the molecule, confirming the connectivity within the pentyl chain and between the pyrrole ring protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the attachment of the methyl and pentyl groups to the C-2 and C-3 positions of the pyrrole ring, respectively.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for conformational analysis.

Application of Advanced NMR for Conformational Analysis and Intermolecular Interactions

The flexibility of the pentyl group in this compound gives rise to multiple possible conformations. Advanced NMR techniques, particularly NOESY, can be employed to investigate the preferred spatial arrangement of the pentyl chain relative to the pyrrole ring. researchgate.net By analyzing the cross-peaks in a NOESY spectrum, through-space interactions between the protons of the pentyl chain and the protons of the pyrrole ring and its methyl substituent can be identified, providing insights into the dominant conformers in solution. libretexts.org Furthermore, concentration-dependent NMR studies can reveal information about intermolecular interactions, such as hydrogen bonding involving the N-H group.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is crucial for determining the precise molecular weight of this compound, which has a molecular formula of C₁₀H₁₇N. This technique allows for the calculation of the elemental composition with high accuracy, confirming the molecular formula and distinguishing it from other isobaric compounds.

Predicted HRMS Data for this compound:

| Ion | Calculated m/z |

| [M+H]⁺ | 152.1434 |

The fragmentation pathways of pyrrole derivatives are significantly influenced by the substituents on the pyrrole ring. nih.gov For this compound, common fragmentation would likely involve cleavage of the pentyl chain, leading to the loss of alkyl radicals.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing compounds in solution and is well-suited for identifying protonated molecules of pyrrole derivatives. nih.gov ESI-MS would be employed to generate the protonated molecular ion [M+H]⁺ of this compound, allowing for its detection and quantification. Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, can provide detailed structural information by analyzing the resulting fragment ions. This is particularly valuable for confirming the structure and identifying the compound in complex mixtures.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and analyzing the molecular vibrations of pyrrole derivatives. nih.gov IR spectroscopy is particularly sensitive to vibrations involving a change in the dipole moment (e.g., polar bonds), while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule (e.g., symmetric and non-polar bonds). nih.gov

For this compound, the spectra would be dominated by characteristic vibrations of the pyrrole ring and the attached methyl and pentyl side chains.

Pyrrole Ring Vibrations : The pyrrole nucleus gives rise to several distinct bands. A prominent, moderately broad absorption is expected in the IR spectrum around 3400 cm⁻¹ due to the N-H stretching vibration. The aromatic C-H stretching of the two hydrogens on the pyrrole ring would appear just above 3100 cm⁻¹. Ring stretching vibrations (νC=C and νC-N) typically produce a series of sharp bands in the 1350-1550 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations are also characteristic and appear at lower wavenumbers.

Alkyl Substituent Vibrations : The methyl and pentyl groups introduce strong aliphatic C-H stretching vibrations in the 2850-2960 cm⁻¹ range. Bending vibrations for these groups, such as the characteristic scissoring (δCH₂) and asymmetric/symmetric bending (δCH₃), are expected between approximately 1375 cm⁻¹ and 1465 cm⁻¹. nih.gov

The table below outlines the predicted key vibrational modes for this compound based on data from analogous compounds. nih.govresearchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique of Observation | Notes |

|---|---|---|---|

| N-H Stretch | ~3400 | IR (strong, broad), Raman (weak) | Characteristic of the pyrrole N-H group. Broadening due to hydrogen bonding. |

| Aromatic C-H Stretch | 3100 - 3150 | IR (medium), Raman (medium) | Corresponds to the C-H bonds on the pyrrole ring. |

| Aliphatic C-H Stretch | 2850 - 2960 | IR (strong), Raman (strong) | From the methyl and pentyl side chains. |

| Pyrrole Ring Stretch (C=C, C-N) | 1350 - 1550 | IR (variable), Raman (strong) | A series of bands indicating the aromatic nature of the ring. |

| Alkyl C-H Bending (CH₂, CH₃) | 1375 - 1465 | IR (medium-strong), Raman (medium) | Includes scissoring and deformation modes of the side chains. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aromaticity Probes

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing insights into its aromaticity and conjugation. The pyrrole ring is an aromatic chromophore that exhibits characteristic π→π* transitions. Unsubstituted pyrrole in the gas phase shows a significant absorption band around 210 nm. nist.gov

The addition of alkyl substituents to the pyrrole ring typically induces a bathochromic (red) shift, moving the absorption maximum (λmax) to longer wavelengths. masterorganicchemistry.com This is due to the electron-donating nature of alkyl groups, which slightly raises the energy of the highest occupied molecular orbital (HOMO), thereby decreasing the HOMO-LUMO energy gap. For this compound, two alkyl groups are expected to produce a noticeable shift compared to the parent pyrrole. The spectrum is anticipated to show a strong absorption band in the 215-230 nm range in a non-polar solvent like hexane. researchgate.netacs.org

| Compound | Solvent | Predicted λmax (nm) | Electronic Transition |

|---|---|---|---|

| Pyrrole (for reference) | Hexane | ~211 | π→π |

| This compound | Hexane | 215 - 230 | π→π |

X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture

X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

To date, a single-crystal X-ray structure of this compound has not been reported in the crystallographic databases. However, if suitable crystals could be obtained, this analysis would reveal key structural features. Based on studies of similar pyrrole derivatives, it is expected that the five-membered pyrrole ring would be essentially planar. nih.gov The analysis would confirm the substitution pattern and provide precise measurements of the C-C and C-N bond lengths within the ring, reflecting its aromatic character.

A critical aspect of the analysis would be to determine the conformation of the flexible pentyl chain and the supramolecular architecture. In the solid state, pyrrole derivatives frequently form hydrogen-bonded networks, with the N-H group acting as a hydrogen bond donor and a neighboring molecule's π-system or another acceptor atom participating in the interaction. mdpi.commdpi.comresearchgate.net These N-H···π or N-H···O/N interactions are fundamental in dictating the crystal packing. nih.gov

In the absence of single crystals, Powder X-ray Diffraction (PXRD) is an invaluable tool for characterizing a compound in its polycrystalline or powder form. cambridge.org A PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase, making it essential for confirming the identity and assessing the purity of a synthesized batch of this compound. Furthermore, if the compound exhibits polymorphism (the ability to exist in multiple crystalline forms), PXRD is the primary technique used to identify and distinguish between the different polymorphs, each of which would have a distinct diffraction pattern. cambridge.org

Hyphenated Chromatographic Techniques for Complex Mixture Analysis (e.g., GC-MS for Precursor/Product Profiling)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex reaction mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile compounds like alkylated pyrroles.

In the context of synthesizing this compound, for instance via a Paal-Knorr reaction between 3,4-octanedione and an ammonia (B1221849) source with subsequent methylation, GC-MS would be the method of choice for reaction monitoring. researchgate.netresearchgate.netrgmcet.edu.in It allows for the simultaneous separation and identification of:

Starting materials : Unreacted 3,4-octanedione and any amine precursors.

Intermediate products : Such as hemiaminal or enamine intermediates, if stable enough for detection. researchgate.netrgmcet.edu.in

The desired product : this compound.

Side products : Including isomers or products from competing reactions.

The mass spectrometer fragments the molecules eluting from the GC column in a reproducible manner, providing a fragmentation pattern that is used for structural elucidation. For this compound (molar mass = 151.26 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a distinct molecular ion peak (M⁺˙) at m/z 151.

The fragmentation would likely proceed through pathways characteristic of alkyl-substituted aromatic rings and amines. libretexts.orgwhitman.edu Key fragmentation patterns would include:

Alpha-cleavage : Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines, though less pronounced in aromatic systems.

Benzylic-type cleavage : The most probable fragmentation would be the cleavage of the C-C bond beta to the pyrrole ring within the pentyl group. This would result in the loss of a butyl radical (•C₄H₉, 57 Da) to form a highly stable resonance-stabilized cation at m/z 94. This ion would likely be the base peak.

Loss of other alkyl fragments : Sequential loss of smaller alkyl fragments from the pentyl chain can also be expected. chadsprep.com

| Predicted m/z | Possible Ion Structure / Fragment Lost | Notes |

|---|---|---|

| 151 | [C₁₀H₁₇N]⁺˙ (Molecular Ion) | Confirms the molecular weight of the compound. |

| 136 | [M - CH₃]⁺ | Loss of the methyl group at the 2-position. |

| 94 | [M - C₄H₉]⁺ | Loss of a butyl radical from the pentyl chain (β-cleavage). Expected to be the base peak due to high stability. |

| 80 | [C₅H₆N]⁺ | Fragment corresponding to the methylpyrrole cation after cleavage of the entire pentyl group. |

Theoretical and Computational Investigations of 2 Methyl 3 Pentyl 1h Pyrrole and Pyrrole Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost to investigate the electronic structure of many-body systems, including molecules. arxiv.org DFT methods are widely used to calculate the geometric and electronic properties of heterocyclic compounds like pyrrole (B145914) and its derivatives. nih.govacs.orgknu.ac.kr

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum energy, representing the most stable structure of a molecule. youtube.com For 2-methyl-3-pentyl-1H-pyrrole, this process involves not only determining the precise bond lengths and angles of the pyrrole ring but also exploring the conformational landscape of the flexible pentyl side chain.

The presence of the rotatable single bonds in the pentyl group means the molecule can exist in numerous conformations, or rotamers. DFT calculations can identify the lowest-energy conformers by systematically rotating these bonds and calculating the energy of each resulting structure. This analysis is crucial as different conformers can exhibit varying properties and reactivity. Functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311G(d,p) are commonly employed for such optimizations. youtube.commdpi.com The optimized geometry of the pyrrole ring itself is expected to be largely planar, consistent with its aromatic character. wikipedia.org

Table 1: Representative Calculated Geometric Parameters for a Pyrrole Ring Core Note: These are typical values for the parent pyrrole ring, which are expected to be slightly perturbed by the methyl and pentyl substituents in this compound.

| Parameter | Typical Value (Å or Degrees) |

|---|---|

| N1-C2 Bond Length | 1.37 |

| C2-C3 Bond Length | 1.38 |

| C3-C4 Bond Length | 1.43 |

| N1-H Bond Length | 1.01 |

| C2-N1-C5 Angle | 109.8° |

| N1-C2-C3 Angle | 107.7° |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important and are often called the frontier molecular orbitals. ossila.com The energy of the HOMO relates to the ability of a molecule to donate an electron, while the LUMO energy relates to its ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com

For pyrrole systems, the HOMO is a π-orbital delocalized over the five-membered ring, while the LUMO is a π* (antibonding) orbital. researchgate.netic.ac.uk The presence of electron-donating alkyl groups (methyl and pentyl) on the this compound ring increases the electron density in the ring. This effect is expected to raise the energy of the HOMO, making the molecule a better electron donor and more susceptible to attack by electrophiles compared to unsubstituted pyrrole. Consequently, the HOMO-LUMO gap is predicted to be smaller, indicating higher reactivity. ic.ac.uk

Table 2: Illustrative Frontier Orbital Energies for Pyrrole and a Substituted Pyrrole

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1H-Pyrrole (Reference) | -6.10 | 1.75 | 7.85 |

| This compound (Predicted Trend) | > -6.10 | < 1.75 | < 7.85 |

DFT is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify the minimum energy path from reactants to products. mdpi.com This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and, therefore, its rate.

Pyrroles typically undergo electrophilic aromatic substitution reactions. pearson.compharmaguideline.com For this compound, DFT calculations can predict the most likely site of substitution (at the C4 or C5 position) by comparing the activation energies of the transition states for attack at each position. acs.org Computational studies on the adsorption of pyrrole onto surfaces like Mo(110) also utilize DFT to determine the most stable adsorption configurations and energies, which is relevant for understanding catalytic processes. researchgate.net Such calculations provide a detailed, step-by-step view of the reaction mechanism that is often difficult to obtain experimentally. rsc.org

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net After performing a geometry optimization, a frequency calculation is typically run to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to generate a theoretical vibrational spectrum.

For this compound, the predicted spectrum would show characteristic peaks for the pyrrole ring, such as N-H stretching, C-H stretching, and ring "breathing" modes. Additionally, it would include vibrations corresponding to the methyl and pentyl groups, such as symmetric and asymmetric C-H stretching and bending modes. Comparing the calculated spectrum with experimental data can help confirm the molecule's structure and assign the observed spectral bands to specific molecular motions. nih.govescholarship.org

Table 3: Selected Characteristic Vibrational Frequencies for Pyrrole Systems

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3400 - 3500 |

| Aromatic C-H Stretch | 3100 - 3150 |

| Aliphatic C-H Stretch (from Methyl/Pentyl) | 2850 - 3000 |

| C=C Ring Stretch | 1500 - 1600 |

| C-N Ring Stretch | 1350 - 1450 |

| C-H In-Plane Bend | 1000 - 1100 |

| C-H Out-of-Plane Bend | 700 - 800 |

A Molecular Electrostatic Potential (MESP) map is a visualization of the electrostatic potential on the surface of a molecule. wolfram.com It is a valuable tool for predicting reactivity, as it shows the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net Electron-rich regions (typically colored red or yellow) are susceptible to electrophilic attack, while electron-poor regions (colored blue) are prone to nucleophilic attack. researchgate.net

For pyrrole and its derivatives, the MESP map typically shows a significant negative potential above and below the plane of the aromatic ring, associated with the π-electron cloud. researchgate.net There is also a negative potential near the nitrogen atom due to its lone pair. This distribution indicates that electrophiles will preferentially interact with the π-system of the ring carbons. For this compound, the electron-donating alkyl groups would further enhance the negative electrostatic potential of the ring, reinforcing its reactivity towards electrophiles.

Molecular Dynamics and Monte Carlo Simulations for Solvent Effects and Intermolecular Interactions

While DFT is excellent for studying single molecules, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to investigate the behavior of molecules in a larger context, such as in solution or in the condensed phase.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. syxbsyjg.com An MD simulation of this compound in a solvent like water or ethanol would reveal how the solvent molecules arrange themselves around the pyrrole (the solvation shell) and how the flexible pentyl chain moves and folds in the solution. aip.org This is crucial for understanding solubility and how the solvent might influence reaction rates and mechanisms. scispace.comnih.gov

Monte Carlo (MC) simulations use statistical methods to model complex systems. gmu.edu Instead of simulating trajectories over time, MC methods generate random configurations of the system and use energy criteria to decide which configurations are statistically significant. nih.gov This approach is highly effective for studying thermodynamic properties and intermolecular interactions, such as the π-π stacking that can occur between pyrrole rings in a liquid or solid state. aip.orgresearchgate.net For systems of oligopyrroles, MC simulations can predict properties like binding energy, density, and local ordering of the polymer chains. nih.gov These simulation techniques provide a bridge between the properties of a single molecule and the macroscopic behavior of the material. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrxiv.org The fundamental principle of QSAR is that the variations in the biological activity of different compounds are correlated with the changes in their molecular features, which can be quantified by molecular descriptors. pearson.com These descriptors can be physicochemical, electronic, steric, or topological properties of the molecules.

The development of a robust QSAR model involves several key stages:

Data Set Preparation : This initial and crucial step involves compiling a dataset of compounds with their corresponding biological activity data. The data must be of high quality and cover a significant range of activity. The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. acs.org

Molecular Descriptor Calculation : A wide array of molecular descriptors are calculated for each compound in the dataset. These descriptors numerically represent the structural and physicochemical properties of the molecules.

Variable Selection : From the large pool of calculated descriptors, a subset of the most relevant descriptors that have the most significant correlation with the biological activity is selected. This step is crucial to avoid overfitting the model.

Model Generation : Using the selected descriptors, a mathematical model is constructed. Various statistical methods can be employed for this purpose, with Multiple Linear Regression (MLR) and Partial Least Squares (PLS) being common choices.

Model Validation : The generated model must be rigorously validated to assess its statistical significance, robustness, and predictive ability. chemrxiv.org Validation is a critical aspect of QSAR modeling. nih.gov

Validation Methodologies

The validation of a QSAR model is performed using several statistical metrics and techniques, broadly categorized into internal and external validation.

Internal Validation : This method assesses the stability and robustness of the model using the training set data. A common internal validation technique is cross-validation , particularly the leave-one-out (LOO) method. chemrxiv.orgnih.gov In LOO cross-validation, one compound is removed from the training set, and the model is rebuilt with the remaining compounds. The activity of the removed compound is then predicted. This process is repeated until every compound has been left out once. The predictive ability of the model is then assessed using the cross-validation coefficient, q². A high q² value (typically > 0.5) indicates good internal predictivity. pharmaguideline.com

External Validation : This is considered the most stringent test of a model's predictive power. chemrxiv.orgnih.gov The model, developed using the training set, is used to predict the biological activity of the compounds in the external test set, which were not used during model development. The predictive capability is evaluated by the squared correlation coefficient (R²pred) between the observed and predicted activities for the test set compounds. A high R²pred value (typically > 0.6) is indicative of a good predictive model. pharmaguideline.com